molecular formula C12H19NOS B13313322 [(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine

[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine

Cat. No.: B13313322
M. Wt: 225.35 g/mol
InChI Key: JQUANMAUEHVVHG-UHFFFAOYSA-N
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Description

[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine is a secondary amine featuring a 4-methoxyphenylmethyl group and a 3-(methylsulfanyl)propyl chain. This compound’s structural flexibility and dual functional groups make it a candidate for pharmacological studies, particularly in drug design targeting enzymes or receptors sensitive to aromatic and sulfur-containing motifs .

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C12H19NOS/c1-14-12-6-4-11(5-7-12)10-13-8-3-9-15-2/h4-7,13H,3,8-10H2,1-2H3

InChI Key

JQUANMAUEHVVHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine typically involves the reaction of 4-methoxybenzyl chloride with 3-(methylsulfanyl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic and Alkyl Chains

Compound A : [(4-Ethoxy-3-methoxybenzyl)][3-(morpholin-4-yl)propyl]amine ()
  • Aromatic Group : 4-Ethoxy-3-methoxybenzyl (electron-rich due to ethoxy and methoxy groups).
  • Alkyl Chain : Morpholine-substituted propylamine (introduces a heterocyclic amine).
  • Key Difference : The ethoxy group increases hydrophobicity compared to the target compound’s single methoxy group. Morpholine enhances water solubility and hydrogen-bonding capacity, contrasting with the methylsulfanyl group’s lipophilicity .
Compound B : [(4-Chlorophenyl)methyl][1-(4-(methylsulfanyl)phenyl)ethyl]amine ()
  • Aromatic Group : 4-Chlorophenyl (electron-withdrawing Cl vs. electron-donating OCH₃).
  • Alkyl Chain : Ethyl linker with a 4-(methylsulfanyl)phenyl group.
  • Key Difference : Chlorine substituents may reduce metabolic stability compared to methoxy groups. The ethyl chain with a terminal aromatic ring alters steric bulk compared to the target’s propyl chain .
Compound C : (3-Methoxyphenyl)methylamine ()
  • Aromatic Group : 3-Methoxyphenyl (meta-substitution vs. para-substitution in the target).
  • Alkyl Chain : Branched 3-methylbutyl group.
  • Key Difference : Meta-substitution may disrupt planar binding interactions, while the branched alkyl chain reduces conformational flexibility .

Physicochemical Properties

Property Target Compound Compound A () Compound B () Compound C ()
Molecular Weight ~265.4 g/mol (estimated) 327.44 g/mol 291.84 g/mol 209.34 g/mol
LogP (Predicted) ~2.8 ~1.5 (morpholine) ~3.2 (Cl, SCH₃) ~3.0 (branched chain)
Solubility Moderate (SCH₃) High (polar morpholine) Low (Cl, aromatic bulk) Moderate (branching)
  • Key Insight : The methylsulfanyl group in the target compound increases lipophilicity compared to morpholine-containing analogs but is less hydrophobic than chlorine-substituted derivatives. Para-methoxy substitution balances electron donation and steric accessibility .

Biological Activity

[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is CHNOS, with a molecular weight of approximately 225.35 g/mol. It features a methoxy-substituted phenyl group attached to a propylamine chain that includes a methylsulfanyl group , contributing to its unique chemical reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which may lead to therapeutic applications in conditions where enzyme modulation is beneficial.
  • Receptor Interaction: It can influence receptor dynamics, particularly in G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives of this compound have demonstrated significant efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

CompoundMIC (µg/mL)Activity
16d1-4Effective against MRCNS strains
17a<10Strong against HeLa cells
17d<10Anticancer activity on SKOV-3 cells

Anticancer Activity

The compound's potential anticancer properties have been explored through various assays:

  • MTT Assay Results: Compounds derived from this structure exhibited IC50 values below 10 µg/mL against multiple cancer cell lines, suggesting strong antiproliferative effects.
Cell LineIC50 (µg/mL)Compound
HeLa8.49 - 62.8416d
MCF-711.20 - 93.4617a
SKOV-37.87 - 70.5316c

Case Studies and Research Findings

  • Antimicrobial Efficacy Study: A study published in MDPI demonstrated that derivatives of the compound effectively inhibited biofilm formation in clinical staphylococci strains, showcasing its potential in treating infections associated with biofilms .
  • Anticancer Research: Another investigation focused on the anticancer activity of similar compounds revealed that certain derivatives had significant cytotoxic effects on cancer cells, with IC50 values indicating their potency .
  • Mechanistic Insights: Research into the interaction of this compound with biological targets has shown promising results regarding its ability to modulate enzyme activity and receptor dynamics, which are crucial for drug development.

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